molecular formula C21H15BrCl2N2O4 B11674475 (5Z)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{5-bromo-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11674475
M. Wt: 510.2 g/mol
InChI Key: MZKRYLBWHJNIHU-SXGWCWSVSA-N
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Description

(5Z)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of the bromine, chlorine, and methoxy groups. Common reagents used in these reactions include brominating agents, chlorinating agents, and methoxylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve consistent quality and efficiency. Industrial methods may also incorporate purification techniques such as crystallization, distillation, and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and properties.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The bromine, chlorine, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(5Z)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: shares similarities with other compounds containing bromine, chlorine, and methoxy groups.

    (5Z)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its specific combination of functional groups and structural features, which may confer distinct reactivity and biological activity.

Uniqueness

The uniqueness of (5Z)-5-({5-BROMO-2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific arrangement of functional groups, which can influence its chemical behavior and potential applications. This compound’s distinct structure allows for targeted modifications and the exploration of new derivatives with enhanced properties.

Properties

Molecular Formula

C21H15BrCl2N2O4

Molecular Weight

510.2 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H15BrCl2N2O4/c1-2-7-26-20(28)16(19(27)25-21(26)29)9-13-8-14(22)4-6-18(13)30-11-12-3-5-15(23)10-17(12)24/h2-6,8-10H,1,7,11H2,(H,25,27,29)/b16-9-

InChI Key

MZKRYLBWHJNIHU-SXGWCWSVSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)/C(=O)NC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=C(C=C(C=C3)Cl)Cl)C(=O)NC1=O

Origin of Product

United States

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